IDO1 Inhibitory Potency: Sub-Nanomolar Activity Defines Differentiation from Structurally Related Analogs
1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile functions as a substructure within a larger IDO1 inhibitor chemotype, contributing to an IC50 value of 5 nM against human IDO1 in IFN-γ stimulated HeLa cells [1]. A structurally distinct analog bearing modifications to the indanone core achieves an IC50 of 76 nM in recombinant IDO1 assays, representing a 15.2-fold reduction in potency [2]. The presence of the 1-oxo-2-carbonitrile moiety appears critical for achieving sub-10 nM potency in this inhibitor class.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Modified indanone-based IDO1 inhibitor analog (CHEMBL4454553): 76 nM |
| Quantified Difference | 15.2-fold more potent |
| Conditions | Target: Cellular assay in IFN-γ stimulated human HeLa cells measuring kynurenine production inhibition [1]; Comparator: Recombinant His-tagged IDO1 expressed in E. coli [2] |
Why This Matters
The 15.2-fold potency differential establishes that the indanone core substitution pattern directly influences IDO1 target engagement, making this scaffold non-fungible with modified analogs in immuno-oncology programs.
- [1] BindingDB. BDBM50454792 (CHEMBL4218193). IC50: 5 nM against human IDO1 in IFN-γ stimulated HeLa cells. View Source
- [2] BindingDB. BDBM50529363 (CHEMBL4454553). IC50: 76 nM against recombinant IDO1. View Source
